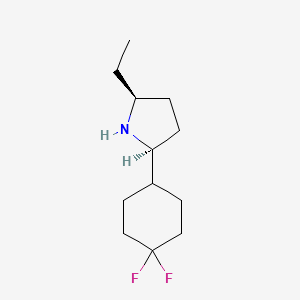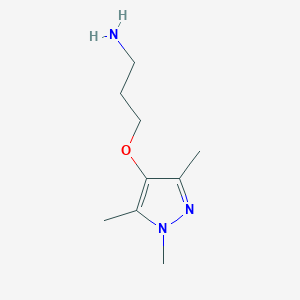
2-Amino-3-ethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-ethylpentan-1-ol is an organic compound with the molecular formula C7H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various chemical and pharmaceutical applications. The compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-Nitro-3-ethylpentan-1-ol, using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 3-Ethylpentan-1-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products
Oxidation: 2-Amino-3-ethylpentan-1-one or 2-Amino-3-ethylpentanal.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives like 2-Amino-3-ethylpentyl chloride.
Scientific Research Applications
2-Amino-3-ethylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethylpentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These interactions can modulate enzyme activity, signal transduction pathways, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylpentan-1-ol
- 2-Amino-3-propylpentan-1-ol
- 2-Amino-3-isopropylpentan-1-ol
Uniqueness
2-Amino-3-ethylpentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its chiral nature allows for enantioselective reactions, making it valuable in asymmetric synthesis. The presence of both amino and hydroxyl groups provides versatility in chemical modifications and applications.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-amino-3-ethylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(4-2)7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
MECYGYIMGAWTEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


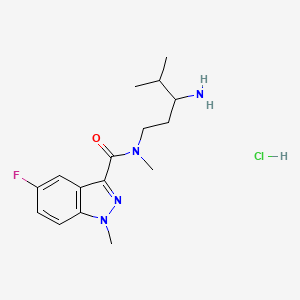

![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)

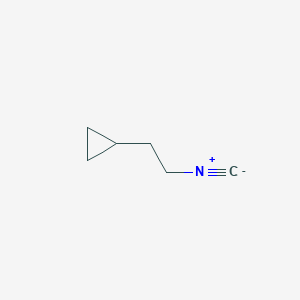

![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
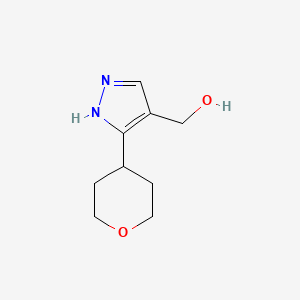
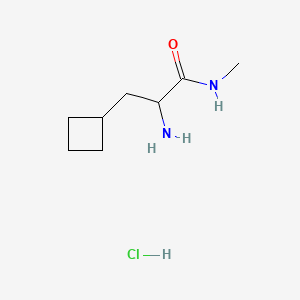

![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
